A Comprehensive Technical Guide to 4,6-Dihydroxy-2-methylpyrimidine (CAS No. 40497-30-1)
A Comprehensive Technical Guide to 4,6-Dihydroxy-2-methylpyrimidine (CAS No. 40497-30-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dihydroxy-2-methylpyrimidine, also known as 2-Methyl-4,6-pyrimidinediol, is a pivotal heterocyclic organic compound. While not typically an active pharmaceutical ingredient itself, it serves as a crucial building block and key intermediate in the synthesis of a variety of high-value molecules. Its primary applications are found in the pharmaceutical industry, most notably in the synthesis of kinase inhibitors for oncology, and in the development of high-energy materials. This document provides an in-depth overview of its chemical properties, established synthesis protocols, and its significant role in further chemical manufacturing, tailored for professionals in research and development.
Physicochemical and Spectroscopic Data
4,6-Dihydroxy-2-methylpyrimidine is typically a white to light beige or yellow crystalline powder.[1][2] It exhibits tautomerism, existing predominantly in the keto form (2-methyl-1H,5H-pyrimidine-4,6-dione) in the solid state. Its key physical and chemical properties are summarized below.
Table 1: Physicochemical Properties of 4,6-Dihydroxy-2-methylpyrimidine
| Property | Value | References |
| CAS Number | 40497-30-1 | [1][2] |
| Molecular Formula | C₅H₆N₂O₂ | [1][2] |
| Molecular Weight | 126.11 g/mol | [1][3] |
| Appearance | White to light yellow/orange crystalline powder | [2] |
| Melting Point | >300 °C | [1][2][4] |
| Solubility | Soluble in sodium hydroxide | [1][5][6] |
| pKa (Predicted) | 9.42 ± 0.20 | [1] |
Table 2: Representative Spectroscopic Data of 4,6-Dihydroxy-2-methylpyrimidine
| Spectrum Type | Characteristic Peaks | References |
| ¹H NMR | δ ~2.1 ppm (s, 3H, -CH₃), δ ~5.0 ppm (s, 1H, -CH₂-), δ ~11.0 ppm (br s, 2H, -NH) (in DMSO-d₆) | [5][7] |
| ¹³C NMR | δ ~20 ppm (-CH₃), δ ~85 ppm (-CH₂-), δ ~155 ppm (C=O), δ ~165 ppm (N-C-N) (in DMSO-d₆) | [7] |
| FT-IR (cm⁻¹) | ~3100 (N-H stretch), ~2950 (C-H stretch), ~1680 (C=O stretch), ~1600 (C=C/C=N stretch) | [8][9] |
Synthesis and Key Reactions
The most widely adopted synthetic route to 4,6-Dihydroxy-2-methylpyrimidine involves the condensation of an amidine with a malonic ester derivative. This compound is a critical precursor for producing 4,6-dichloro-2-methylpyrimidine, a versatile intermediate for nucleophilic substitution reactions in drug synthesis.[10][11]
Experimental Protocol: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine
This protocol is adapted from established industrial synthesis methods.[1]
Objective: To synthesize 4,6-Dihydroxy-2-methylpyrimidine via condensation of acetamidine hydrochloride and dimethyl malonate.
Materials:
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Methanol
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Sodium methoxide
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Dimethyl malonate
-
Acetamidine hydrochloride
-
4M Hydrochloric acid
-
Ice
Procedure:
-
In a suitable reaction vessel equipped with a stirrer and cooling bath, add 150 mL of methanol.
-
Under an ice bath condition (0-5 °C), slowly add 18.4 g (0.34 mol) of sodium methoxide while stirring until fully dissolved.
-
To the cooled solution, add 13.2 g (0.1 mol) of dimethyl malonate followed by 9.45 g (0.1 mol) of acetamidine hydrochloride.
-
Remove the ice bath and allow the mixture to warm to room temperature (18-25 °C).
-
Continue stirring for 4-5 hours. The solution will appear as a creamy white slurry.
-
Upon reaction completion, remove the methanol via distillation under reduced pressure (at 30-35 °C).
-
To the residue, add 50 mL of water to dissolve the solids.
-
Adjust the pH of the aqueous solution to 1-2 using 4M Hydrochloric acid. A white solid will precipitate.
-
Cool the mixture to 0 °C and stir for an additional 4 hours to facilitate complete crystallization.
-
Collect the white solid by suction filtration.
-
Wash the filter cake sequentially with ice-cold water and then ice-cold methanol (at 0-5 °C).
-
Dry the product under vacuum to obtain pure 4,6-Dihydroxy-2-methylpyrimidine. The expected yield is approximately 86%.[1]
Experimental Protocol: Chlorination to 4,6-Dichloro-2-methylpyrimidine
This protocol describes the conversion of the dihydroxy-pyrimidine to its dichloro- derivative, a key step for its use in synthesizing Dasatinib.[10][12]
Objective: To synthesize 4,6-Dichloro-2-methylpyrimidine from 4,6-Dihydroxy-2-methylpyrimidine.
Materials:
-
4,6-Dihydroxy-2-methylpyrimidine (5.0 g, 0.04 mol)
-
Thionyl chloride (18.9 g, 0.16 mol)
-
Acetonitrile
-
Ice water
Procedure:
-
In a flask equipped with a reflux condenser, add 4,6-Dihydroxy-2-methylpyrimidine to a solution of thionyl chloride in acetonitrile.
-
Heat the reaction mixture to 80 °C and stir for 3 hours.
-
Monitor the reaction for the disappearance of the starting material using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
Carefully and slowly pour the resulting residue into 50 g of ice water. A solid will precipitate.
-
Filter the precipitated solid and purify by column chromatography to yield 4,6-Dichloro-2-methylpyrimidine as a white solid. The expected yield is approximately 94%.[10][12]
Applications in Drug Development
The primary significance of 4,6-Dihydroxy-2-methylpyrimidine in drug development is its role as a precursor to 4,6-dichloro-2-methylpyrimidine. This dichloro-intermediate is a cornerstone for the synthesis of the tyrosine kinase inhibitor Dasatinib .[10][13] Dasatinib is an FDA-approved medication for treating chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[14]
The synthetic pathway involves the sequential nucleophilic substitution of the two chlorine atoms on the pyrimidine ring. This workflow is a critical process for medicinal chemists and drug development professionals to understand.
Visualization of Synthetic Pathway
The following diagram illustrates the logical workflow from the synthesis of 4,6-Dihydroxy-2-methylpyrimidine to the core structure of Dasatinib.
Caption: Synthetic workflow from starting materials to Dasatinib, highlighting the role of 4,6-Dihydroxy-2-methylpyrimidine.
Representative Protocols for Biological Evaluation of Derivatives
While 4,6-Dihydroxy-2-methylpyrimidine is an intermediate, its derivatives are often evaluated for biological activity, such as enzyme inhibition. Pyrimidine scaffolds are common in cyclooxygenase (COX) inhibitors, which are targets for anti-inflammatory drugs. The following is a generalized protocol for such an assay.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This is a representative colorimetric assay protocol to determine the inhibitory potential of pyrimidine derivatives on COX-1 and COX-2 enzymes.
Objective: To determine the IC₅₀ values of test compounds (derivatives of the core molecule) against COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of enzymes, substrate, and TMPD in the assay buffer. Prepare serial dilutions of the test compounds and reference inhibitor.
-
Assay Setup: In a 96-well plate, add assay buffer, the respective enzyme (COX-1 or COX-2), and the TMPD probe to each well.
-
Inhibitor Addition: Add various concentrations of the test compounds to the wells. Include a positive control (reference inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 25 °C) for 15 minutes to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The color change results from the oxidation of TMPD during the PGG₂ to PGH₂ reduction step.
-
Data Analysis: Calculate the initial reaction velocity for each concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) using non-linear regression analysis.
References
- 1. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 2. Dasatinib synthesis - chemicalbook [chemicalbook.com]
- 3. asianpubs.org [asianpubs.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. rsc.org [rsc.org]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 4,6-Dihydroxy-2-methylpyrimidine(40497-30-1) IR2 spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 [chemicalbook.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 13. vixra.org [vixra.org]
- 14. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
